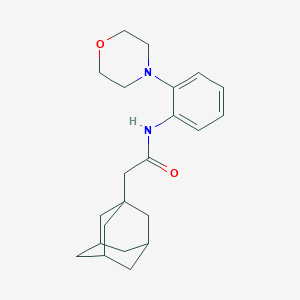![molecular formula C19H17N5O2S B244555 3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244555.png)
3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various medical and biological studies. This compound is known for its unique structure and properties, which make it an ideal candidate for various research studies.
Wirkmechanismus
The mechanism of action of 3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. This compound has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit antifungal and antibacterial activities against various strains of fungi and bacteria. Additionally, this compound has been found to modulate the activity of various neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments include its potent activity against various cancer cell lines, fungi, and bacteria, as well as its potential therapeutic effects in neurological disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the study of 3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. These include further studies to determine its potential as a therapeutic agent in cancer, neurological disorders, and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity in humans. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for various medical and biological applications.
Synthesemethoden
The synthesis of 3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves a multi-step process that includes the reaction of 3-amino-5-(3-isopropoxyphenyl)-1,2,4-thiadiazole with 3-bromo-1-(4-fluorophenyl)propan-1-one, followed by the reaction with sodium azide and copper(I) iodide to form the final product.
Wissenschaftliche Forschungsanwendungen
3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and biology. This compound has been found to exhibit potent antitumor, antifungal, and antibacterial activities, making it a potential candidate for the development of new drugs. Additionally, this compound has been studied for its potential role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C19H17N5O2S |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
3-propan-2-yloxy-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H17N5O2S/c1-12(2)26-16-8-4-5-13(10-16)17(25)21-15-7-3-6-14(9-15)18-23-24-11-20-22-19(24)27-18/h3-12H,1-2H3,(H,21,25) |
InChI-Schlüssel |
KWAIICDHBFXLLN-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3 |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)

![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)
![2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)

![N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244485.png)
![N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)
![N-{4-methoxy-3-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244487.png)
![N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244488.png)
![N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244489.png)
![5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244490.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244491.png)
![N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide](/img/structure/B244492.png)
![N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244494.png)